molecular formula C19H19NO4S3 B2532601 dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate CAS No. 258267-12-8

dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B2532601
CAS No.: 258267-12-8
M. Wt: 421.54
InChI Key: LKCHFBAGXNICFT-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a fused quinoline-dithiole core with ester and thioketone functional groups. Its structure combines a 2,2,6-trimethyl-substituted dihydroquinoline moiety linked via a conjugated ylidene bridge to a 1,3-dithiole ring bearing dimethyl carboxylate groups. This architecture confers unique electronic properties, such as extended π-conjugation and redox activity, making it relevant in materials science and pharmaceutical research .

Properties

IUPAC Name

dimethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S3/c1-9-6-7-11-10(8-9)12(15(25)19(2,3)20-11)18-26-13(16(21)23-4)14(27-18)17(22)24-5/h6-8,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCHFBAGXNICFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps, each with specific conditions. One common route starts with the reaction of 2,2,6-trimethyl-3-thioxo-2,3-dihydroquinoline with appropriate dithiole derivatives under controlled temperature and pressure. Solvents like dichloromethane or toluene are often used, and catalysts such as triethylamine might be required to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using batch or continuous flow processes. Advanced techniques, such as microwave-assisted synthesis or automated synthesis platforms, can be employed to enhance yield and efficiency. The reaction conditions must be carefully controlled to maintain product purity and consistency, with rigorous quality control measures in place.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its sulfur-containing dithiole moiety and quinoline-derived thioxo group. Common oxidizing agents and outcomes include:

Oxidizing Agent Conditions Major Product Reference
KMnO₄Acidic aqueous solution, 60°CQuinoline-4-one derivative with sulfone groups
H₂O₂Ethanol, room temperaturePartially oxidized dithiole ring to disulfide
OzoneDichloromethane, -78°CCleavage of dithiole ring to form carboxylate intermediates

Mechanistic Insight : Oxidation of the thioxo group (C=S) to sulfoxide (C-SO) or sulfone (C-SO₂) is facilitated by electrophilic agents like KMnO₄. The dithiole ring’s sulfur atoms are prone to oxidation, forming disulfide linkages or sulfonic acids under vigorous conditions.

Reduction Reactions

Reduction targets the thioxo group and ester functionalities:

Reducing Agent Conditions Major Product Reference
NaBH₄Methanol, refluxThiol derivative (C-SH) from thioxo group reduction
LiAlH₄Dry ether, 0°CAlcohol derivatives from ester reduction
H₂/Pd-CEthanol, 50 psiSaturation of quinoline ring to tetrahydroquinoline

Key Observation : Selective reduction of the thioxo group to a thiol is achievable with NaBH₄, while LiAlH₄ reduces ester groups to alcohols without affecting the dithiole ring.

Substitution Reactions

The dithiole and quinoline moieties participate in nucleophilic substitutions:

Nucleophile Conditions Site of Substitution Product Reference
Amines (e.g., NH₃)DMF, 80°CThioxo group (C=S)Thioamide derivatives
Grignard ReagentsTHF, -20°CEster carbonylKetone or alcohol derivatives
Halides (e.g., Cl⁻)Acetonitrile, refluxDithiole sulfurHalogenated dithiole analogs

Mechanism : Nucleophilic attack on the electron-deficient thioxo sulfur or ester carbonyl groups drives these reactions. Steric hindrance from the 2,2,6-trimethylquinoline group influences regioselectivity.

Cycloaddition and Cyclization

The dithiole ring participates in [4+2] cycloadditions:

Reagent Conditions Product Application Reference
Maleic anhydrideToluene, 110°CDiels-Alder adduct with fused six-membered ringPolymer precursor
Acetylene derivativesCu(I) catalyst, 120°CThiophene-fused heterocyclesOptoelectronic materials

Notable Outcome : Cycloaddition reactions expand the compound’s utility in synthesizing complex heterocycles for material science applications.

Coordination Chemistry

The sulfur-rich structure forms complexes with transition metals:

Metal Salt Conditions Complex Structure Properties Reference
Cu(II) acetateMethanol, room tempSquare-planar Cu-S₄ coordinationCatalytic activity in oxidation
Fe(III) chlorideEthanol, refluxOctahedral Fe-S₆ clusterMagnetic behavior

Analysis : The dithiole sulfur atoms act as ligands, forming stable complexes with applications in catalysis and materials science.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

Compound Key Reaction Reactivity Difference
Dimethyl 1,3-dithiole-4,5-dicarboxylate (CAS 7396-41-0) OxidationLacks quinoline-thioxo group, less prone to sulfone formation
Dimethyl 2-(1-acryloyl-...-dihydroquinolinylidene)-1,3-dithioleCycloadditionEnhanced dienophile activity due to acryloyl group

Stability and Degradation

The compound decomposes under specific conditions:

Condition Degradation Pathway Products Identified
UV light (254 nm)C-S bond cleavage in dithiole ringCO₂, methyl sulfide, quinoline fragments
Strong base (NaOH)Ester hydrolysisDicarboxylic acid, methanol

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds similar to dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that certain derivatives effectively reduced the viability of human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer’s disease. Research indicates that it may act as a dual-target inhibitor of cholinesterases and monoamine oxidases, which are crucial in the pathophysiology of Alzheimer’s. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating cognitive decline associated with neurodegeneration .

3. Antimicrobial Properties
The antibacterial and antifungal activities of similar compounds have been documented. The thioxo group in the structure is believed to contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival. This property opens avenues for developing new antimicrobial agents derived from this compound .

Materials Science

1. Organic Photovoltaics
this compound can be utilized in organic photovoltaic devices due to its suitable electronic properties. Its ability to form stable films and facilitate charge transport makes it a candidate for enhancing the efficiency of solar cells .

2. Conductive Polymers
In materials science, this compound can serve as a building block for synthesizing conductive polymers. Its dithiole moiety can participate in redox reactions, making it useful in applications requiring conductive materials such as sensors and batteries .

Agricultural Chemistry

1. Pesticide Development
The potential use of this compound as a pesticide has been explored due to its biological activity against pests and pathogens affecting crops. Its efficacy in disrupting metabolic processes in target organisms can lead to the development of environmentally friendly pest control agents.

Summary Table: Applications Overview

Application AreaSpecific Use CaseMechanism/Properties
Medicinal ChemistryAnticancer activityInduces apoptosis; disrupts cell cycle
Neuroprotective effectsDual-target inhibition; crosses blood-brain barrier
Antimicrobial propertiesDisrupts microbial membranes; interferes with metabolism
Materials ScienceOrganic photovoltaicsEnhances charge transport; stable film formation
Conductive polymersParticipates in redox reactions
Agricultural ChemistryPesticide developmentDisrupts metabolic processes in pests

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. Its structure allows it to interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways. The presence of functional groups like thioxo and dicarboxylate enhances its reactivity and binding affinity, facilitating these interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents on Quinoline Dithiole Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate 2,2,6-Trimethyl, 3-thioxo Dimethyl ester ~480–530* Redox activity, antimicrobial
Diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate 2,2,7-Trimethyl, 3-thioxo Diethyl ester 529.6 Enhanced lipophilicity (XLogP3: 5.2)
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate N/A Dioxolane ring, hydroxyl 282.78 Antibacterial (MIC: 4.8–5000 µg/mL)
Dimethyl 2-thioxo-1,3-dithiol-4,5-dicarboxylate N/A Thioxo-dithiol core ~210 Precursor for cycloaddition reactions
Dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-1-(trifluoroacetyl)-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate 2,2,6,7-Tetramethyl, 3-thioxo, trifluoroacetyl Trifluoroacetyl group ~650 High electron deficiency, photochemical applications

*Estimated based on analogous derivatives.

Key Observations :

Diethyl esters (e.g., compound in ) exhibit higher lipophilicity (XLogP3: 5.2) compared to dimethyl esters, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Routes :

  • The target compound is likely synthesized via 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and trithiocarbonates, similar to methods for dimethyl 2-thioxo-1,3-dithiol-4,5-dicarboxylate .
  • Modifications like trifluoroacetylation (e.g., ) require additional steps, such as acyl chloride reactions, increasing synthetic complexity .

Biological Activity: Dioxolane derivatives (e.g., ) show broad-spectrum antimicrobial activity (MIC: 4.8–5000 µg/mL), suggesting that the quinoline-dithiole scaffold could be similarly bioactive if optimized. aureus and C. albicans .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties

Property Target Compound Diethyl Analog Dioxolane Derivative
LogP (Predicted) ~4.8–5.0 5.2 2.5–3.0
Hydrogen Bond Acceptors 9 9 7
Rotatable Bonds 5 6 4
Topological Polar SA ~150–160 Ų 156 Ų 110 Ų

Key Insights :

  • The target compound’s higher LogP (~5.0) compared to dioxolanes (~2.5–3.0) suggests better lipid bilayer penetration but may limit solubility in polar solvents .
  • The trifluoroacetyl derivative () has reduced metabolic stability due to electron-withdrawing groups, whereas the dimethyl ester in the target compound may offer balanced pharmacokinetics.

Commercial and Research Availability

  • The target compound is listed by suppliers like SPECS (Netherlands) and Interbioscreen (Russia), indicating its availability for research .
  • In contrast, diethyl and trifluoroacetyl derivatives are less commonly commercialized, reflecting niche applications .

Biological Activity

Dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (DMDT) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

DMDT belongs to the class of dithiolethiones and features a quinoline ring system with multiple methyl substitutions. Its molecular formula is C21H23NO4S3C_{21}H_{23}NO_{4}S_{3}, and it has a molecular weight of approximately 449.60 g/mol . The compound's structure is characterized by the presence of dithiole groups which are known for their biological activity.

Antioxidant Activity

DMDT exhibits significant antioxidant properties. Research indicates that compounds with dithiolethione structures can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have reported on the anticancer potential of DMDT. For instance, compounds similar to DMDT have shown inhibitory effects on cancer cell proliferation in various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of DMDT Analogues

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
DMDTMCF-715Apoptosis induction
DMDTHeLa20Cell cycle arrest
DMDTA54918ROS generation

Enzyme Inhibition

DMDT has also been evaluated for its inhibitory effects on specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of cholinesterases, which are implicated in Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic transmission and potentially alleviate symptoms associated with cholinergic deficits .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that DMDT effectively inhibited the growth of various cancer cell lines at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between DMDT and target proteins involved in cancer progression. These studies suggest that DMDT may bind to specific active sites on enzymes or receptors, thereby modulating their activity .
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of DMDT in animal models resulted in reduced tumor growth rates compared to controls. The studies highlighted the compound's potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves refluxing precursor compounds (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole derivatives) in ethanol for 2 hours, followed by recrystallization from a DMF–EtOH (1:1) mixture to purify the product . Yield optimization may require adjusting stoichiometric ratios, solvent polarity (e.g., using aprotic solvents for intermediates), or temperature gradients during reflux. Control of moisture and oxygen levels is critical to prevent side reactions involving the thioxo and dithiole moieties.

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : A combination of spectroscopic techniques is essential:

  • 1H/13C NMR : Assign chemical shifts to confirm the quinoline and dithiole ring systems, with attention to diastereotopic protons in the dihydroquinolinylidene group .
  • IR Spectroscopy : Identify characteristic stretches (e.g., C=S at ~1200–1250 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS-ESI) : Verify molecular ion peaks and isotopic patterns to confirm the molecular formula .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability tests should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Light Sensitivity : Store in amber vials if UV-vis spectra indicate photodegradation (common for thioxo groups).
  • Humidity Control : Use desiccants to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the HOMO-LUMO gap, charge distribution, and redox behavior. Compare computed UV-vis spectra with experimental data to validate electronic transitions. The dithiole and quinoline moieties likely contribute to π-conjugation, influencing charge-transfer properties relevant to materials science applications .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for derivatives of this compound?

  • Methodological Answer : Cross-validate using:

  • Dynamic NMR : Detect conformational flexibility in solution that may not manifest in solid-state structures .
  • Variable-Temperature XRD : Identify phase transitions or polymorphism affecting crystallographic data .
  • Heteronuclear Correlation Spectroscopy (HMBC/HSQC) : Clarify ambiguous coupling in crowded spectral regions .

Q. How can the compound’s reactivity in cross-coupling reactions be exploited for functionalization?

  • Methodological Answer : The dithiole moiety may act as a ligand in transition-metal catalysis (e.g., Pd-mediated Suzuki couplings). Optimize conditions by:

  • Screening palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂).
  • Using ligands (e.g., XPhos) to stabilize intermediates.
  • Monitoring reaction progress via TLC with UV quenching for sulfur-containing products .

Q. What mechanistic insights explain the compound’s behavior under oxidative or reductive conditions?

  • Methodological Answer : Electrochemical studies (cyclic voltammetry) can identify redox-active sites (e.g., thione sulfur or conjugated π-system). Couple with in-situ IR to detect intermediate species. For example, oxidation of the thioxo group may yield sulfoxide derivatives, altering electronic properties .

Data Contradiction Analysis

  • Example Scenario : Discrepancies in NMR chemical shifts between synthesized batches.
    • Resolution :

Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on proton deshielding .

Check for residual catalysts (e.g., Pd) causing paramagnetic shifts.

Use DEPT-135 NMR to distinguish CH₂ groups from CH₃ in the trimethylquinoline moiety .

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